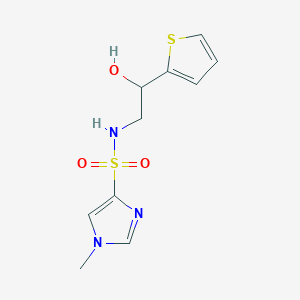

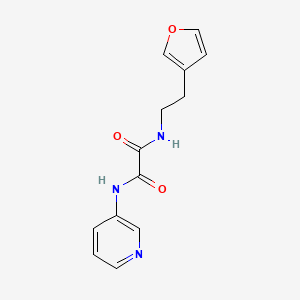

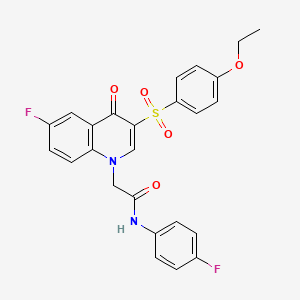

![molecular formula C19H17ClN4O2S2 B2472031 3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392295-03-3](/img/structure/B2472031.png)

3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including an aniline, a thiadiazole, and a benzamide .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aniline and benzamide groups are aromatic, which means they have a ring structure with alternating single and double bonds. The thiadiazole group contains a ring with both sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, due to the presence of several polar functional groups, this compound is likely to be relatively polar and may have good solubility in polar solvents .Scientific Research Applications

Morphology Control in Polycarbazole Based Solar Cells

Research on polycarbazole derivatives, specifically poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT), has shown that the solvent mix ratio can be adjusted to improve the morphology of the active layer in solar cells, thereby enhancing photovoltaic performance. This fine-tuning leads to improved domain structure and hole mobility, with power conversion efficiency increasing significantly from 6.0% to 7.1% in devices (T. Chu et al., 2011).

Antimicrobial and Larvicidal Activities of Novel Triazinone Derivatives

Novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones have been synthesized and evaluated for their antimicrobial properties against bacterial and fungal pathogens, as well as for mosquito larvicidal activity. These derivatives highlight the potential of thiadiazole-based compounds in developing new antimicrobial agents (C. Kumara et al., 2015).

Synthesis and Complex Formation of Thiadiazolobenzamide

A study focused on the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide and its complexes with Ni and Pd ions. These complexes were characterized to understand their structure and potential applications further. The formation of new bonds between sulfur and nitrogen atoms during synthesis indicates the versatility of thiadiazole derivatives in chemical synthesis and potential catalytic applications (F. Adhami et al., 2012).

Green Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides

The reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water exemplifies a "green" synthesis approach, leading to nearly quantitative yields of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. This process adheres to green chemistry principles, demonstrating the environmental benefits of water as a reaction medium in the synthesis of thiadiazole derivatives (V. Horishny & V. Matiychuk, 2020).

Synthesis of Acridine-Acetazolamide Conjugates for Enzyme Inhibition

A study on the synthesis of acridine-acetazolamide conjugates involving 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide demonstrates the potential of thiadiazole derivatives in developing inhibitors for carbonic anhydrases, which are significant for various physiological functions. These compounds showed inhibition in low micromolar and nanomolar ranges, suggesting their usefulness in medical chemistry and potential therapeutic applications (Ramazan Ulus et al., 2016).

properties

IUPAC Name |

3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S2/c1-11-6-7-12(2)15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUJMRVGWSMQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

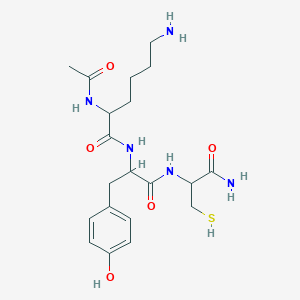

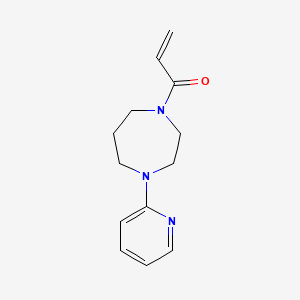

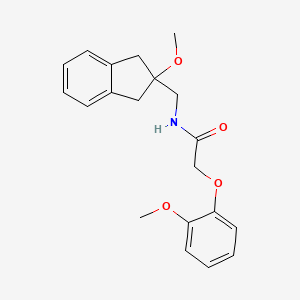

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)

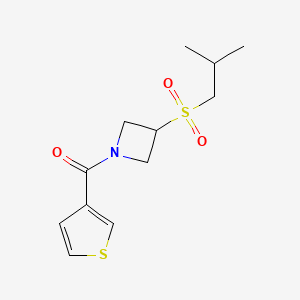

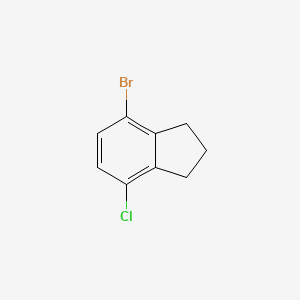

![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)

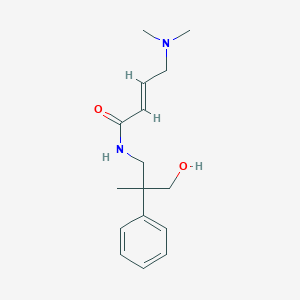

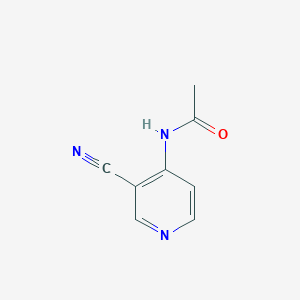

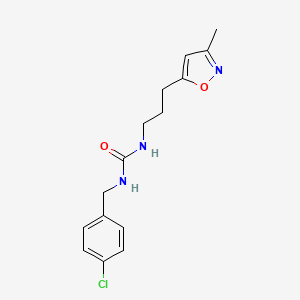

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)